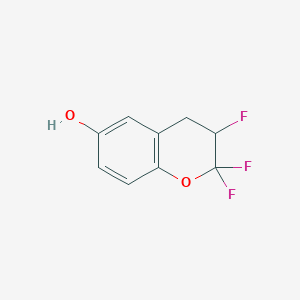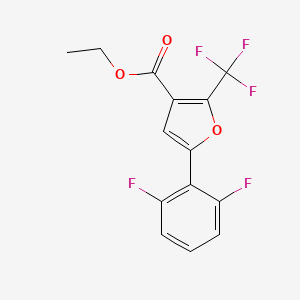![molecular formula C16H10F6N2O4 B6312636 1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane CAS No. 1357623-98-3](/img/structure/B6312636.png)
1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane, also known as BNTE, is an organic compound composed of two nitro-trifluoromethylphenyl rings linked by an ethane bridge. BNTE is a relatively new compound that has been studied for its potential applications in the fields of medicine and materials science.
Applications De Recherche Scientifique
1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane has been studied for its potential applications in the fields of medicine and materials science. In medicine, this compound has been studied for its potential use as a drug delivery system. It has also been studied for its potential use as an anti-cancer agent, as it has been shown to have anti-tumor activity in vitro. In materials science, this compound has been studied for its potential use as a flame retardant, as it has been shown to have superior flame retardant properties compared to other compounds.
Mécanisme D'action
The mechanism of action of 1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane is not yet fully understood. However, it is thought to act by binding to DNA and inhibiting the activity of certain enzymes involved in DNA replication, thus preventing the growth of cancer cells. It is also thought to act by forming a protective layer on materials, thus preventing the spread of flames.
Biochemical and Physiological Effects
This compound has been shown to have anti-tumor activity in vitro, as well as superior flame retardant properties compared to other compounds. It has also been shown to have low toxicity in humans, and is generally considered to be safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane in laboratory experiments include its low toxicity, its superior flame retardant properties, and its anti-tumor activity. The limitations of using this compound in laboratory experiments include its limited availability, its relatively high cost, and its lack of a fully understood mechanism of action.
Orientations Futures
1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane has significant potential for future research and development. Potential future directions include further study of its mechanism of action, investigation of its potential use as a drug delivery system, and exploration of its potential use as an anti-cancer agent. Additionally, further research into its flame retardant properties could lead to improved fire safety standards for materials. Finally, further research into its synthesis method could lead to improved yields and lower costs.
Méthodes De Synthèse
1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane can be synthesized through a variety of methods, including the reaction of 4-nitro-2-(trifluoromethyl)phenol with ethylene chlorohydrin in the presence of a base. This method yields a product with a yield of up to 80%. An alternative method involves the reaction of 4-nitro-2-(trifluoromethyl)benzaldehyde with ethylene glycol in the presence of a base. This method yields a product with a yield of up to 70%.
Propriétés
IUPAC Name |
4-nitro-1-[2-[4-nitro-2-(trifluoromethyl)phenyl]ethyl]-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F6N2O4/c17-15(18,19)13-7-11(23(25)26)5-3-9(13)1-2-10-4-6-12(24(27)28)8-14(10)16(20,21)22/h3-8H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWSXXGPKZCKJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)CCC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]uretidine-2,4-dione](/img/structure/B6312557.png)



![2,6-Dinitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B6312584.png)
![4-[4-Chloro-3-(trifluoromethyl)phenylsulfonyl]phenyl isocyanate](/img/structure/B6312599.png)


![2-[4-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312629.png)
![2-[4-(Trifluoromethoxy)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312632.png)
![Methyl 2-[3,5-bis(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylate](/img/structure/B6312644.png)
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312646.png)
